molecular formula C11H24INO B12719170 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide CAS No. 95590-56-0

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide

Cat. No.: B12719170
CAS No.: 95590-56-0
M. Wt: 313.22 g/mol
InChI Key: QSLLVYQDGMJVED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide is a quaternary ammonium compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide typically involves the quaternization of 1,2,6-trimethylpiperidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydroiodic acid to yield the iodide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or acetate under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the corresponding chloride, bromide, or acetate salts.

Scientific Research Applications

1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

  • 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium chloride
  • 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium bromide
  • 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium acetate

Comparison: 1-(3-Hydroxypropyl)-1,2,6-trimethylpiperidinium iodide is unique due to its iodide ion, which imparts distinct physicochemical properties compared to its chloride, bromide, and acetate counterparts. The iodide salt is more soluble in organic solvents and exhibits different reactivity patterns in substitution reactions. Additionally, the iodide ion can participate in specific interactions that are not possible with other halides, making this compound particularly valuable in certain applications.

Properties

CAS No.

95590-56-0

Molecular Formula

C11H24INO

Molecular Weight

313.22 g/mol

IUPAC Name

3-(1,2,6-trimethylpiperidin-1-ium-1-yl)propan-1-ol;iodide

InChI

InChI=1S/C11H24NO.HI/c1-10-6-4-7-11(2)12(10,3)8-5-9-13;/h10-11,13H,4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

QSLLVYQDGMJVED-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC([N+]1(C)CCCO)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.